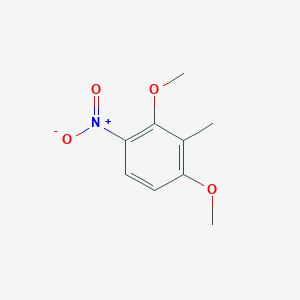

2,6-Dimethoxy-3-nitrotoluene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

1,3-dimethoxy-2-methyl-4-nitrobenzene |

InChI |

InChI=1S/C9H11NO4/c1-6-8(13-2)5-4-7(10(11)12)9(6)14-3/h4-5H,1-3H3 |

InChI Key |

UMUQBWJWFZLCPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1OC)[N+](=O)[O-])OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2,6 Dimethoxy 3 Nitrotoluene

Classical and Modern Nitration Reactions for Substituted Toluenes

The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis. For a substituted toluene (B28343) like 2,6-dimethoxytoluene (B1360059), this transformation is governed by the principles of electrophilic aromatic substitution, where regioselectivity, the choice of nitrating agent, and the reaction conditions are paramount.

Electrophilic Aromatic Substitution: Regioselectivity Considerations

The nitration of toluene itself typically yields a mixture of ortho, meta, and para isomers, with the ortho and para products predominating due to the activating, ortho-para directing effect of the methyl group. uncw.edu For instance, conventional nitration of toluene can result in an ortho:meta:para ratio of approximately 57:4:39. uncw.edu However, the regiochemical outcome is dramatically influenced by the presence of other substituents. In the case of 2,6-dimethoxytoluene, the two methoxy (B1213986) groups, being powerful activating and ortho-para directing groups, exert the dominant influence on the position of electrophilic attack. The methyl group's weaker activating effect plays a secondary role.

The potential sites for nitration on the 2,6-dimethoxytoluene ring are positions 3, 4, and 5.

Position 3 (and 5): These positions are ortho to one methoxy group and meta to the other methoxy group and the methyl group.

Position 4: This position is para to the methyl group and meta to both methoxy groups.

Considering the strong activating and directing power of the methoxy groups, nitration is expected to occur primarily at the positions ortho or para to them. In the starting material, the positions para to the methoxy groups are already substituted. Therefore, electrophilic attack is highly favored at the positions ortho to the methoxy groups. The nitration of 2,6-dimethoxytoluene has been shown to selectively yield 2,6-dimethoxy-3-nitrotoluene, indicating that the nitro group is introduced at one of the positions ortho to a methoxy group. thieme-connect.com This high regioselectivity is a consequence of the synergistic directing effects of the two methoxy groups, which strongly activate the positions ortho and para to them, overwhelming the directing effect of the methyl group towards its own ortho and para positions.

Computational studies on the nitration of toluene have revealed that the reaction can proceed without a significant energy barrier, and the product selectivity is determined late in the reaction trajectory, influenced by solvent and counterion reorganization. nih.govacs.orgacs.org While the reaction is highly exothermic, the distribution of isomers is not statistical, highlighting the subtle electronic and dynamic factors that control regioselectivity. nih.gov

Nitrating Agents and Reaction Conditions Optimization

The choice of nitrating agent and the optimization of reaction conditions are crucial for achieving high yield and selectivity while ensuring safety. A variety of nitrating systems have been developed, each with its own advantages and limitations.

A common and traditional method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. ewadirect.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov The concentration of sulfuric acid can be adjusted to modify the reactivity of the nitrating mixture. sciencemadness.org

For highly activated substrates like dimethoxytoluenes, milder nitrating agents are often preferred to prevent over-oxidation or the formation of multiple nitrated byproducts. One such reagent mentioned for the selective nitration of 2,6-dimethoxytoluene is claycop, which is a clay-supported copper(II) nitrate (B79036). thieme-connect.com Other modern nitrating agents include nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), which can offer high reactivity under clean conditions. nih.govnumberanalytics.comgoogle.com

The optimization of reaction conditions such as temperature, reaction time, and solvent is critical. Nitration reactions are typically exothermic, and poor temperature control can lead to reduced selectivity and safety hazards. ewadirect.comnumberanalytics.com Statistical methods like Response Surface Methodology (RSM) and the use of genetic algorithms have been employed to optimize reaction conditions for nitration processes, improving efficiency and safety. numberanalytics.com

| Nitrating Agent System | Characteristics | Typical Substrates |

| Mixed Acid (HNO₃/H₂SO₄) | Strong, widely used, generates nitronium ion. ewadirect.comnih.gov | Benzene (B151609), Toluene, and less activated aromatics. ewadirect.com |

| Nitronium Salts (e.g., NO₂BF₄) | Highly reactive, clean reaction, avoids strong acids. nih.govnumberanalytics.com | Toluene and other reactive aromatics. nih.govnumberanalytics.com |

| Claycop (Clay-supported Cu(NO₃)₂) | Mild, selective for activated substrates. thieme-connect.com | 2,6-dimethoxytoluene. thieme-connect.com |

| Dinitrogen Pentoxide (N₂O₅) | Potent nitrating agent, can be used in organic solvents. researchgate.net | Toluene. researchgate.net |

| Nitric Acid/Acetic Anhydride | Forms acetyl nitrate in situ, moderately reactive. beilstein-journals.org | Toluene. beilstein-journals.org |

Flow Chemistry Applications in Nitrotoluene Synthesis

Flow chemistry has emerged as a powerful technology for conducting nitration reactions, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. ewadirect.comewadirect.com Nitrations are often highly exothermic, and the small volume of a flow reactor provides superior heat and mass transfer, minimizing the risk of thermal runaway and improving temperature control. vapourtec.comacs.org

The continuous nitration of toluene and its derivatives has been successfully demonstrated using various flow reactor setups, including packed-bed microreactors. beilstein-journals.org These systems allow for precise control over residence time, temperature, and stoichiometry, leading to improved yields and selectivity. beilstein-journals.orgvapourtec.com For example, the nitration of 2,4-dinitrotoluene (B133949) (DNT) to 2,4,6-trinitrotoluene (B92697) (TNT) has been achieved with high conversion rates (>99%) and enhanced safety in a fully automated flow chemistry system using a standard nitrating mixture. researchgate.netnih.gov This approach is significantly safer and more efficient than conventional batch methods that require hazardous reagents like fuming nitric acid and oleum. nih.gov The application of flow chemistry to the synthesis of this compound could similarly offer a safer, more reproducible, and scalable manufacturing process. ewadirect.comvapourtec.com

Functional Group Interconversions Leading to the this compound Core

Besides the direct nitration of 2,6-dimethoxytoluene, the target molecule can potentially be synthesized through the strategic manipulation of functional groups on various precursors. This involves building the core aromatic structure through alkylation or arylation, followed by transformations that install the required methoxy, methyl, and nitro groups in the correct positions.

Alkylation and Arylation Strategies for Substituted Anisoles

The synthesis of the 2,6-dimethoxytoluene backbone can be envisioned through C-H activation and functionalization of simpler anisole (B1667542) derivatives. Friedel-Crafts alkylation of anisole is a classical method, typically yielding a mixture of ortho and para products under kinetic control. acs.orgacs.orgvedantu.com However, modern catalytic methods offer greater precision and regioselectivity.

Recent advances have enabled the highly regioselective ortho-C-H alkylation of anisoles using rare-earth metal complexes, such as cationic imidazolin-2-iminato scandium(III) alkyl complexes. rsc.orgresearchgate.net These catalysts can react with various alkenes under mild conditions to introduce an alkyl group specifically at the ortho position of the anisole. rsc.orgresearchgate.net Similarly, direct ortho-arylation of anisoles has been achieved by complexing the anisole to a Cr(CO)₃ unit, which enhances its reactivity and directs the arylation to the ortho position. acs.org

Strategies for meta-C-H arylation of anisole derivatives have also been developed using palladium/norbornene catalysis with specific S,O-ligands. nih.govuva.nl These methods allow for the introduction of aryl groups at positions that are typically less reactive in classical electrophilic substitutions. While not directly applied to the synthesis of 2,6-dimethoxytoluene, these advanced C-H functionalization techniques represent powerful tools for constructing the substituted aromatic core from readily available starting materials.

| Functionalization Strategy | Catalyst/Reagent | Position Selectivity |

| Friedel-Crafts Alkylation | AlCl₃, Alkyl Halide | Ortho, Para mixture. acs.orgvedantu.com |

| Ortho-C-H Alkylation | Cationic Scandium(III) Alkyl Complexes | Ortho. rsc.orgresearchgate.net |

| Ortho-C-H Arylation | Pd-catalyst with Cr(CO)₃ complexed anisole | Ortho. acs.org |

| Meta-C-H Arylation | Palladium/Norbornene with S,O-ligand | Meta. nih.govuva.nl |

Oxidation and Reduction Pathways of Dimethoxy-Nitrotoluene Precursors

Functional group interconversions on a pre-existing dimethoxy-nitrotoluene scaffold or its precursors offer alternative synthetic routes. These transformations primarily involve the oxidation of the methyl group or the reduction of the nitro group.

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and well-established transformation. A wide range of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂/Pd-C), and metal/acid systems like Fe/HCl. sciencemadness.org More modern methods utilize reagents like sodium borohydride (B1222165) in the presence of catalysts. researchgate.net The reduction of a nitro group is often a key step in the synthesis of more complex molecules, and this transformation could be applied to this compound to access 2,6-dimethoxy-3-aminotoluene for further derivatization. The reduction of nitroarenes can sometimes lead to various intermediates, such as nitroso and hydroxylamine (B1172632) species, and the reaction conditions must be controlled to achieve the desired amine product selectively. rsc.org

The oxidation of the methyl group in nitrotoluene derivatives is a more challenging transformation. While the methyl group can be oxidized to an aldehyde or a carboxylic acid, the presence of other sensitive functional groups and the highly activated nature of the aromatic ring can lead to side reactions or ring degradation. For instance, the oxidation of 3-nitrotoluene (B166867) to 3-nitrobenzaldehyde (B41214) has been achieved using laccase enzymes. researchgate.net Toluene dioxygenase from Pseudomonas species has also been shown to oxidize the methyl group of 2- and 3-nitrotoluene to the corresponding nitrobenzyl alcohols. researchgate.net The oxidation of 3,4-dimethoxytoluene (B46254) to 3,4-dimethoxybenzoic acid has been reported using O₂ in supercritical water, but the oxidation of 2-nitrotoluene (B74249) under similar conditions gave poor yields, suggesting that the nitro group can deactivate the substrate towards certain oxidative processes. psu.edu

Catalytic Strategies in the Synthesis of Related Dimethoxy-Nitroaromatics

The introduction of functional groups onto an aromatic ring already bearing methoxy and nitro substituents is a delicate task, often requiring sophisticated catalytic systems to control regioselectivity and chemoselectivity. Catalytic approaches are paramount for creating new carbon-carbon bonds or for selectively transforming existing functional groups, such as the reduction of a nitro group, without altering other parts of the molecule.

Homogeneous Catalysis for Carbon-Carbon Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis, particularly for the precise construction of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions stand out as exceptionally versatile methods for this purpose. nih.govmdpi.com These reactions have recently been extended to use nitroarenes as coupling partners, treating the nitro group as a "pseudo-halide" that can be replaced. nih.govresearchgate.net This represents a significant advancement, as nitroaromatics are often inexpensive and readily available starting materials. researchgate.net

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an electrophile, and the Mizoroki-Heck reaction, which couples an aryl group with an alkene, are prime examples. mdpi.comacs.org For instance, the Mizoroki-Heck reaction of various nitroarenes with styrene (B11656) derivatives has been successfully developed using a palladium catalyst system. acs.org A key to this success was the use of specialized phosphine (B1218219) ligands, such as BrettPhos, which promote the desired C-C bond formation while minimizing side reactions. researchgate.netacs.org

A plausible catalytic cycle for these transformations involves the oxidative addition of the palladium(0) catalyst into the carbon-nitro bond of the dimethoxy-nitroaromatic substrate. nih.govmdpi.com This is often the most challenging step. Following this, a sequence of transmetalation (in Suzuki-Miyaura coupling) or migratory insertion (in Mizoroki-Heck) and subsequent reductive elimination forms the new C-C bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. mdpi.com The application of these methods would allow for the strategic introduction of alkyl, alkenyl, or aryl groups onto a dimethoxy-nitroaromatic core, a key step in building more complex molecular architectures.

Table 1: Examples of Palladium-Catalyzed C-C Bond Forming Reactions with Nitroarenes

| Coupling Reaction | Catalyst System | Substrates | Product Type | Key Finding | Citation |

| Suzuki-Miyaura | Pd(OAc)₂ / BrettPhos | Nitroarenes, Arylboronic Acids | Biaryls | Enables C-C bond formation by treating the nitro group as a leaving group. | nih.gov, mdpi.com |

| Mizoroki-Heck | Pd(dba)₂ / BrettPhos | Nitroarenes, Styrene Derivatives | Substituted Alkenes | The choice of ligand (BrettPhos) is crucial for successful coupling. | acs.org |

| C-N Coupling | Pd(OAc)₂ / BrettPhos | Nitroarenes, Amines | Aryl Amines | Demonstrates the versatility of the Pd/BrettPhos system for C-N bonds. | researchgate.net |

This table presents generalized findings for palladium-catalyzed reactions on nitroarenes, which are applicable to dimethoxy-nitroaromatic substrates.

Heterogeneous Catalysis for Selective Functionalization

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offers significant advantages in terms of catalyst separation, recovery, and recyclability. nih.govairccse.com This is particularly important for the selective functionalization of molecules like dimethoxy-nitroaromatics, where precise chemical transformations are required.

A primary application of heterogeneous catalysis in this context is the selective hydrogenation of the nitro group to an amine. This transformation is a critical step in the synthesis of many pharmaceuticals, dyes, and agrochemicals. airccse.com While numerous metals can catalyze this reduction, achieving high chemoselectivity—reducing the nitro group without affecting other functional groups or the aromatic ring—is key. Supported metal nanoparticles, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are widely used. nih.govunimi.it

Recent research has focused on developing catalysts that offer enhanced selectivity. For example, confining platinum nanoparticles within the channels of zeolites (a class of microporous aluminosilicates) has been shown to impart shape-selectivity. rsc.org Such catalysts can selectively hydrogenate smaller molecules like nitrobenzene (B124822) while leaving bulkier substituted nitroaromatics untouched. rsc.org This principle could be applied to selectively reduce one nitro group in a dinitro-dimethoxybenzene derivative or to hydrogenate the nitro group in the presence of other sensitive functionalities.

Furthermore, catalysts based on earth-abundant metals like nickel and cobalt are gaining attention as more sustainable alternatives to precious metals. nih.govunimi.it A dinuclear Ni(II)-Ce(III) complex pyrolytically activated on a silica (B1680970) support has shown high efficiency in the hydrogenation of nitroarenes under mild conditions. nih.gov Similarly, cobalt nanoparticles supported on nitrogen-doped carbon have been used for the transfer hydrogenation of nitroarenes, a process that can be part of a one-pot synthesis of more complex molecules like pyrroles. researchgate.net The mechanism of nitro group hydrogenation on heterogeneous catalysts is generally understood to proceed through intermediates like nitroso and hydroxylamine species before the final amine product is formed. unimi.itnih.gov

Table 2: Performance of Various Heterogeneous Catalysts in Nitroarene Hydrogenation

| Catalyst | Support Material | Reductant | Key Feature | Application | Citation |

| Pd/C | Carbon | H₂ | Widely used, high activity. | General nitro reduction. | airccse.com, unimi.it |

| Pt NPs | Zeolite (e.g., ZSM-5) | H₂ | Shape-selectivity based on substrate size. | Selective hydrogenation. | rsc.org |

| Ni-Ce Complex | Silica Pellets | H₂ | High conversion at mild temperatures. | Noble-metal-free catalysis. | nih.gov |

| Co NPs | N-doped Carbon | H₂ or HCOOH | Enables domino reactions in one pot. | Synthesis of heterocycles. | researchgate.net |

| Hyd-1 (Enzyme) | Carbon Black | H₂ | Biocatalytic, operates at ambient pressure. | Green chemistry. | nih.gov |

This table summarizes findings for heterogeneous catalysts used in the hydrogenation of nitroarenes, a key functionalization for dimethoxy-nitroaromatic compounds.

Reaction Mechanisms and Transformational Chemistry of 2,6 Dimethoxy 3 Nitrotoluene

Mechanistic Investigations of Nitro Group Transformations

The nitro group is a key functional moiety in 2,6-dimethoxy-3-nitrotoluene, and its transformations are central to the synthesis of various derivatives, particularly amino compounds.

Reduction Pathways to Amino Derivatives

The conversion of the nitro group to an amine is a fundamental transformation. This six-electron reduction can be achieved through several pathways, most commonly catalytic hydrogenation or chemical reduction using metals in an acidic medium. masterorganicchemistry.comnih.gov

The reduction process is not a single step but proceeds through a sequence of intermediates. nih.gov The generally accepted mechanism, often referred to as the Haber-Lukashevich pathway, involves the sequential formation of a nitroso (-NO) compound and then a hydroxylamino (-NHOH) derivative before the final amine is produced. orientjchem.orgresearchgate.net

Catalytic Hydrogenation: This method is widely favored for its clean reaction profile and high yields. guidechem.com For substrates similar to this compound, catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective. masterorganicchemistry.comguidechem.com The reaction involves the addition of hydrogen across the nitro group on the catalyst surface. Milder conditions, such as using Pd/C with hydrogen gas at room temperature and moderate pressure, have proven successful in reducing substituted nitroaromatics, yielding the corresponding aniline (B41778) derivatives in high purity. guidechem.com

Chemical Reduction: This classic method employs metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com The mechanism involves a series of single-electron transfers from the metal to the nitro group. youtube.com The resulting intermediates are protonated by the acid, ultimately leading to the formation of the amine. For instance, the reduction using zinc and concentrated HCl is effective for aromatic nitro compounds. youtube.com

The table below summarizes typical conditions for the reduction of nitroaromatics.

| Method | Reagents & Catalysts | Intermediates | Final Product |

| Catalytic Hydrogenation | H₂, Pd/C, Pt, or Raney Ni | Nitroso, Hydroxylamino | Amine |

| Chemical Reduction | Fe, Sn, or Zn with HCl | Nitroso, Hydroxylamino | Amine |

| Transfer Hydrogenation | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), FeCl₃, Activated Carbon | Nitroso, Hydroxylamino | Amine |

This table presents generalized data for the reduction of aromatic nitro compounds.

In the specific case of this compound, these reduction methods would yield 3-amino-2,6-dimethoxytoluene (also known as 2,6-dimethoxy-3-methylaniline). The presence of the two electron-donating methoxy (B1213986) groups can influence the rate of reduction but does not change the fundamental pathway. acs.org

Nucleophilic Aromatic Substitution Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack but activates it for Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comchemistrysteps.com For an SNAr reaction to occur, a leaving group must typically be positioned ortho or para to the activating nitro group. chemistrysteps.com This positioning allows for the resonance stabilization of the negative charge in the Meisenheimer complex, a key intermediate formed during the reaction. chemistrysteps.comstrath.ac.uk

In this compound, the nitro group is at the 3-position. If a suitable leaving group were present at the 2-, 4-, or 6-position, the nitro group would facilitate its displacement by a nucleophile. However, the methoxy groups at positions 2 and 6 are poor leaving groups.

A relevant reaction type is the Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom, rather than a traditional leaving group, is replaced. organic-chemistry.org This reaction involves a carbanion that bears a leaving group at the nucleophilic center. organic-chemistry.org For nitroarenes, VNS typically occurs at positions ortho or para to the nitro group. organic-chemistry.org In this compound, this would suggest potential substitution at the 2-, 4-, and 5-positions, though this is complicated by the existing substituents.

Reactivity of the Methyl Group in this compound Derivatives

The methyl group of this compound is activated by the ortho and para nitro group, making its protons acidic and susceptible to removal by a base. This allows the methyl group to participate in various transformations.

Oxidative Transformations to Carboxylic Acid Derivatives

The methyl group of nitrotoluenes can be oxidized to a carboxylic acid. However, stopping the oxidation at the intermediate aldehyde stage can be challenging. researchgate.net

Several methods exist for the oxidation of nitrotoluenes to the corresponding nitrobenzoic acids. researchgate.net

Air Oxidation with Catalysts: Systems using N-acetoxyphthalimide (NAPI) combined with cobalt and manganese salts under air pressure can efficiently oxidize p- and m-nitrotoluenes to their respective carboxylic acids. researchgate.net

Biocatalytic Oxidation: Fungal laccases, sometimes in conjunction with a mediator molecule, have been used for the selective oxidation of the methyl group on substituted toluenes, including 3-nitrotoluene (B166867), to form the corresponding aldehyde. researchgate.net Further oxidation would yield the carboxylic acid.

Applying these methods to this compound would be expected to produce 2,6-dimethoxy-3-nitrobenzoic acid. The reaction conditions for the oxidation of various nitrotoluenes are summarized below.

| Substrate | Oxidizing Agent/Catalyst | Product | Yield |

| p-Nitrotoluene | Air, NAPI, Co(OAc)₂, Mn(OAc)₂ | p-Nitrobenzoic acid | 81% |

| m-Nitrotoluene | Air, NAPI, Co(OAc)₂, Mn(OAc)₂ | m-Nitrobenzoic acid | 92% |

| o-Nitrotoluene | Air, NAPI, Co(OAc)₂, Mn(OAc)₂, NO₂ | o-Nitrobenzoic acid | 51% |

| 3-Nitrotoluene | Laccase-mediator system | 3-Nitrobenzaldehyde (B41214) | - |

Source: Data compiled from studies on nitrotoluene oxidation. researchgate.netresearchgate.net

Condensation Reactions and Carbon-Carbon Bond Formations

The acidity of the methyl group's protons in o- and p-nitrotoluenes allows for deprotonation and subsequent condensation reactions with electrophiles, such as aldehydes and formamide (B127407) acetals. scispace.comgoogle.com

A prominent example is the Batcho-Leimgruber indole (B1671886) synthesis , which begins with the condensation of an o-nitrotoluene with a formamide acetal (B89532), like N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. rsc.org This intermediate is then reductively cyclized to form the indole ring. The use of tris(dimethylamino)methane (B1293549) has been shown to be particularly effective for o-nitrotoluenes bearing deactivating or bulky substituents. google.com

Aldol-type condensation reactions are also possible. The nitrotoluene, after deprotonation, can act as a nucleophile and attack an aldehyde, leading to a new carbon-carbon bond and the formation of a β-hydroxy-nitrostilbene derivative after subsequent steps. beilstein-journals.org

Influence of Methoxy Substituents on Aromatic Ring Reactivity

The two methoxy groups at positions 2 and 6 exert a powerful influence on the reactivity of the aromatic ring through a combination of electronic and steric effects.

In this compound, the activating methoxy groups are in competition with the strongly deactivating nitro group. masterorganicchemistry.com The methoxy groups direct electrophilic substitution to their ortho and para positions.

The methoxy group at C-2 directs to C-1 (occupied), C-3 (occupied), and C-5.

The methoxy group at C-6 directs to C-1 (occupied), C-5, and C-7 (the methyl group).

The nitro group at C-3 is a meta-director, directing incoming electrophiles to C-1 (occupied) and C-5. The methyl group at C-1 is a weak ortho-, para-director, pointing towards C-2 (occupied), C-4, and C-6 (occupied). Therefore, all groups synergistically direct an incoming electrophile to the C-5 position, making it the most likely site for reactions like halogenation or further nitration.

Steric Effects: The two methoxy groups flanking the methyl group and the nitro group create significant steric hindrance. This steric crowding can:

Influence the regioselectivity of reactions, potentially favoring attack at the less hindered C-5 position over the C-4 position, even if electronically favorable. numberanalytics.com

Hinder the reactivity of the adjacent functional groups. For example, steric hindrance may slow the rate of condensation reactions involving the methyl group. researchgate.net

This combination of strong electron donation from the methoxy groups and steric hindrance creates a unique reactivity profile, guiding the regiochemical outcome of various transformations on the aromatic ring.

Electronic Effects on Electrophilic and Nucleophilic Processes

The electronic character of the benzene (B151609) ring in this compound is a composite of the individual contributions from each substituent. The methoxy (-OCH₃), methyl (-CH₃), and nitro (-NO₂) groups each exert distinct inductive and resonance effects, which either donate or withdraw electron density from the aromatic system. These effects modulate the ring's nucleophilicity and determine the regioselectivity of substitution reactions.

Electron-Donating Groups (Activators) : The two methoxy groups at positions C2 and C6 are powerful activating groups. They exhibit an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, but this is significantly outweighed by their strong electron-donating resonance effect (+R). The oxygen's lone pairs are delocalized into the π-system of the ring, increasing electron density, especially at the ortho and para positions. The methyl group is a weak activating group, donating electron density primarily through an inductive effect (+I) and hyperconjugation.

Electron-Withdrawing Group (Deactivator) : The nitro group at C3 is a potent deactivating group. It strongly withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. This makes the aromatic ring significantly less nucleophilic and thus less reactive towards electrophiles.

The combined influence of these groups creates a unique reactivity pattern. The strong activating character of the two methoxy groups makes the ring more susceptible to electrophilic attack than a singly nitrated toluene (B28343). However, the deactivating nitro group counteracts this to some extent. In electrophilic aromatic substitution, the incoming electrophile is directed to the positions that are most activated. In this molecule, the C4 and C5 positions are most susceptible to attack. The C4 position is para to the C1-methyl group and ortho to the C3-nitro group, while the C5 position is meta to the C1-methyl group and para to the C3-nitro group. The directing influence of the powerful methoxy groups, along with the methyl group, generally overrides the meta-directing effect of the nitro group. fiveable.merushim.ru

For nucleophilic processes, a reactant that provides an electron pair attacks an electron-deficient center. byjus.commasterorganicchemistry.com Aromatic rings are typically electron-rich and resistant to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. The presence of the -NO₂ group in this compound makes the ring more susceptible to nucleophilic aromatic substitution than unsubstituted toluene by stabilizing the negatively charged intermediate (a Meisenheimer complex).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -NO₂ (Nitro) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

| -CH₃ (Methyl) | +I (Donating) | Weak Hyperconjugation | Activating | Ortho, Para |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,6 Dimethoxy 3 Nitrotoluene

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For 2,6-dimethoxy-3-nitrotoluene, HRMS provides a precise mass measurement that can confirm its molecular formula, C₉H₁₁NO₄.

The theoretical exact mass is calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). A comparison between this theoretical value and the experimentally measured mass allows for the confirmation of the elemental formula, as few other combinations of elements would have the same exact mass. Typically, this analysis is performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers. The high resolving power of these instruments allows for differentiation between ions with very similar nominal masses.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₄ |

| Theoretical Exact Mass (Monoisotopic) | 197.06881 u |

| Typical Mass Accuracy Requirement | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structure of a molecule by inducing fragmentation of a selected precursor ion (in this case, the molecular ion M⁺˙ at m/z 197) and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, the fragmentation is influenced by the nitro, methyl, and methoxy (B1213986) functional groups. Based on established fragmentation behaviors of substituted nitrotoluenes, several key fragmentation pathways can be predicted nih.govresearchgate.netwikipedia.org:

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from one of the methoxy groups, leading to a stable ion.

Loss of Nitric Oxide (•NO) and Nitrogen Dioxide (•NO₂): Nitroaromatic compounds characteristically lose •NO (30 u) or •NO₂ (46 u).

Ortho Effect: The presence of substituents ortho to each other can lead to specific intramolecular reactions. For nitrotoluenes with a group in the ortho position, the loss of a hydroxyl radical (•OH) is a known pathway, although this is more pronounced in simpler nitrotoluenes nih.govresearchgate.net.

Sequential Losses: Further fragmentation can occur through the sequential loss of small neutral molecules like carbon monoxide (CO) from the resulting ions.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Notes |

|---|---|---|---|

| 197.07 | 182.05 | •CH₃ | Loss of a methyl radical from a methoxy group. |

| 197.07 | 167.06 | •NO | Loss of nitric oxide from the nitro group. |

| 197.07 | 151.06 | •NO₂ | Loss of nitrogen dioxide from the nitro group. |

| 182.05 | 154.05 | CO | Subsequent loss of carbon monoxide. |

| 167.06 | 139.06 | CO | Subsequent loss of carbon monoxide. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions for this compound.

While specific crystal structure data for this compound is not publicly available, analysis of related substituted nitrotoluene structures, such as 2,6-diiodo-4-nitrotoluene, provides insight into expected structural features iucr.org. It is anticipated that the benzene (B151609) ring would be largely planar. However, steric hindrance between the adjacent methoxy group at position 2 and the nitro group at position 3, as well as the methoxy group at position 6, would likely cause these groups to twist out of the plane of the aromatic ring researchgate.net. In the crystal lattice, molecules would likely pack in columns or layers, stabilized by intermolecular forces such as C-H···O hydrogen bonds and π–π stacking interactions between aromatic rings iucr.org.

Chromatographic Separations and Coupled Techniques

Chromatographic methods are essential for separating this compound from reaction byproducts, starting materials, and positional isomers, as well as for assessing its purity.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, a method would be developed to ensure sufficient volatility and thermal stability during analysis. The separation of positional isomers is a key challenge in the analysis of substituted aromatics nih.govicm.edu.pl.

Method development would involve optimizing several parameters:

Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is typically effective for separating isomers of nitroaromatic compounds.

Inlet Temperature: An optimized temperature (e.g., 250 °C) is needed to ensure complete volatilization without causing thermal degradation.

Oven Temperature Program: A temperature ramp (e.g., starting at 100 °C and increasing to 280 °C) would be used to elute the compound with good peak shape and separate it from potential impurities.

Mass Spectrometer: Operated in electron ionization (EI) mode, the mass spectrometer would generate a reproducible fragmentation pattern that can be used for identification and confirmation, consistent with the MS/MS data discussed previously.

| GC-MS Parameter | Typical Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally sensitive compounds and for separating closely related isomers nih.govnih.govresearchgate.net. For this compound, a reversed-phase HPLC method is most appropriate.

The development of a robust HPLC method would focus on:

Column: A C18 (octadecylsilane) column is the standard choice for reversed-phase separation of aromatic compounds, offering excellent resolving power for isomers nih.govresearchgate.net.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed. Starting with a higher proportion of water and gradually increasing the organic solvent content allows for the effective separation of compounds with different polarities.

Detector: Nitroaromatic compounds possess a strong chromophore, making UV detection a highly sensitive and suitable choice. The detection wavelength would be set near the absorbance maximum of the nitroaromatic system, typically in the range of 254-280 nm nih.govresearchgate.net.

This method would be capable of separating this compound from its synthetic precursors and other isomeric dinitro- and mononitro-dimethoxytoluene species.

| HPLC Parameter | Typical Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

Computational and Theoretical Chemistry Studies of 2,6 Dimethoxy 3 Nitrotoluene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the electronic structure and three-dimensional arrangement of atoms in a molecule. These calculations solve the electronic Schrödinger equation, providing a detailed picture of electron distribution, molecular orbital energies, and optimized geometries.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. unpatti.ac.idscispace.com DFT methods are used to investigate the electronic properties of nitroaromatic compounds by calculating the electron density to determine the system's energy. unpatti.ac.id For molecules like 2,6-Dimethoxy-3-nitrotoluene, DFT is applied to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. scispace.com

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net In substituted nitrotoluenes, DFT calculations help elucidate how the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro group influence the electronic distribution and reactivity of the aromatic ring. researchgate.net

Commonly used functionals for such studies include B3LYP and M06-2X, which have shown reliability for main-group thermochemistry and kinetics. dntb.gov.uaresearchgate.net The choice of functional can significantly impact the accuracy of predictions for properties like molecular geometries and reactivity. unpatti.ac.id

Table 1: Representative Electronic Properties Calculated via DFT for a Substituted Nitroaromatic Molecule

This table illustrates typical parameters obtained from DFT calculations on nitroaromatic systems, analogous to what would be determined for this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -8.91 eV | Indicates electron-donating capability. |

| LUMO Energy | -5.56 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 3.35 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 4.5 Debye | Measures the polarity of the molecule. |

Data modeled after calculations on aminonitrotoluene isomers using DFT/B3LYP. researchgate.net

Ab Initio Methods and Basis Set Selection

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. wikipedia.orgyoutube.com These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. dtic.mil While computationally more demanding than DFT, high-level ab initio calculations, like CCSD(T), can provide benchmark-quality results for energies and molecular structures. acs.orgresearchgate.net

The accuracy of any ab initio or DFT calculation is critically dependent on the basis set used. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility to describe the distribution of electrons but also increase computational cost significantly. mit.eduumich.edu

For nitroaromatic compounds, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used for a good compromise between accuracy and cost. scispace.comresearchgate.net For higher accuracy, correlation-consistent basis sets developed by Dunning, such as cc-pVTZ, are often employed. researchgate.netresearchgate.net The selection process involves balancing the desired accuracy for a particular property against the computational feasibility for the size of the molecule. mit.eduresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Understanding how a molecule is formed or how it transforms involves mapping its reaction pathways. Computational methods are invaluable for identifying intermediates, locating transition states, and calculating the energy barriers that govern reaction rates.

Energetics of Nitration and Other Transformations

The formation of this compound occurs via the electrophilic aromatic substitution of 2,6-dimethoxytoluene (B1360059). The key electrophile in this reaction is the nitronium ion (NO₂⁺). masterorganicchemistry.com Computational modeling can elucidate the mechanism of this reaction, which proceeds through the formation of a high-energy intermediate known as a σ-complex or Wheland intermediate. nih.gov

DFT calculations at levels like M06-2X/6-311G(d,p) are used to map the potential energy surface of the reaction. researchgate.net This involves calculating the energies of the reactants, the σ-complex intermediates for attack at different ring positions (ortho, meta, para), the transition states connecting them, and the final products. dntb.gov.uanih.gov The activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction, while the relative energies of the intermediates for substitution at different positions explain the regioselectivity. libretexts.orgyoutube.com

For the nitration of 2,6-dimethoxytoluene, the two methoxy groups are strongly activating and ortho-, para-directing substituents. This means they are expected to direct the incoming nitro group to the positions ortho or para relative to them. Computational studies on substituted benzenes confirm that the stability of the carbocation intermediate dictates the outcome, with ortho and para attacks being significantly more favorable for activating groups. libretexts.orgyoutube.com The calculated energy barriers can explain why the nitro group adds at the 3-position, influenced by the directing effects of the two methoxy groups and the methyl group.

Table 2: Illustrative Calculated Energies for Toluene (B28343) Nitration Pathways

This table shows representative energy values for the nitration of toluene, demonstrating how computational chemistry is used to assess reaction pathways. A similar approach would be used for 2,6-dimethoxytoluene.

| Reaction Step | Relative Free Energy (kcal/mol) |

| Reactants (Toluene + NO₂⁺) | 0.0 |

| Transition State (ortho-attack) | +8.5 |

| σ-Complex (ortho-attack) | -9.2 |

| Transition State (meta-attack) | +14.1 |

| σ-Complex (meta-attack) | +1.5 |

| Transition State (para-attack) | +9.1 |

| σ-Complex (para-attack) | -13.2 |

Energies are illustrative and based on general principles from studies on aromatic nitration. nih.govmsu.edu

Molecular Dynamics Simulations for Reactive Intermediates

While static calculations of transition states are useful, they may not always capture the full picture, especially for fast reactions with low barriers. nih.gov Molecular Dynamics (MD) simulations model the explicit motion of atoms over time, providing a "motion picture" of the reaction. nih.govrsc.org This approach is particularly valuable for studying the role of solvent molecules and counter-ions in the reaction mechanism. nih.govresearchgate.net

For the nitration of an activated ring like 2,6-dimethoxytoluene, the reaction can be very fast, sometimes approaching the diffusion-controlled limit. In such cases, the encounter between the nitronium ion and the aromatic molecule is a critical step. Ab initio MD simulations, where forces are calculated "on the fly" using quantum mechanics, can be used to model the trajectories of this encounter. researchgate.net These simulations can reveal how the solvent reorganizes to stabilize the charged intermediates and how the counter-ion (e.g., BF₄⁻ from NO₂⁺BF₄⁻) influences the trajectory and ultimate regioselectivity of the reaction. nih.gov Such simulations have shown that for toluene nitration, the selectivity is decided late in the reaction trajectory as the system evolves from an encounter complex to the final σ-complex. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry is widely used to predict various types of molecular spectra. These predictions serve two main purposes: they aid in the interpretation of experimental spectra and they help validate the accuracy of the computational models themselves. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a popular method for predicting UV-Vis absorption spectra. qu.edu.qafaccts.demdpi.com By calculating the energies of electronic excited states, TD-DFT can predict the wavelengths (λ_max) of maximum absorption and their corresponding intensities (oscillator strengths). youtube.comresearchgate.net For this compound, these calculations would identify the electronic transitions responsible for its absorption profile, likely involving π→π* and n→π* transitions associated with the nitroaromatic chromophore. qu.edu.qa

In addition to electronic spectra, quantum chemical methods can accurately predict vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net Calculating vibrational frequencies after a geometry optimization is a standard procedure to confirm that the structure is a true energy minimum (no imaginary frequencies). researchgate.net The predicted vibrational spectrum can be compared with experimental data to assign specific peaks to the motions of functional groups. Similarly, NMR shielding tensors can be calculated and converted into chemical shifts, aiding in the structural elucidation of the molecule and its isomers.

Table 3: Computational Methods for Spectroscopic Property Prediction

| Spectroscopic Technique | Computational Method | Predicted Properties | Basis Set Example |

| UV-Visible Spectroscopy | TD-DFT | Excitation energies (λ_max), oscillator strengths faccts.de | 6-311++G(d,p) researchgate.net |

| Infrared/Raman Spectroscopy | DFT, HF | Vibrational frequencies, intensities researchgate.net | 6-31G(d,p) researchgate.net |

| NMR Spectroscopy | DFT (GIAO method) | Chemical shifts (¹H, ¹³C), coupling constants | 6-311++G(d,p) |

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy, primarily through methods like Density Functional Theory (DFT), is a cornerstone of modern chemical analysis. It allows for the prediction and interpretation of infrared (IR) and Raman spectra. For this compound, a theoretical vibrational analysis would involve optimizing the molecular geometry to find its most stable conformation. Following this, vibrational frequencies are calculated, which correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions of its constituent atoms and functional groups (C-H, C-C, C-O, N-O bonds, etc.).

A detailed analysis would assign specific calculated frequencies to their corresponding vibrational modes. This theoretical spectrum can then be compared with experimentally obtained IR and Raman spectra for validation. Such a comparison helps in the definitive assignment of spectral bands and provides a deeper understanding of the molecule's structural features.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) (Calculated) | Vibrational Mode Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~3000-2850 | Aliphatic C-H stretching (in methoxy groups) |

| ~1600-1580 | Aromatic C=C stretching |

| ~1550-1500 | Asymmetric NO₂ stretching |

| ~1350-1300 | Symmetric NO₂ stretching |

| ~1250-1200 | Asymmetric C-O-C stretching (methoxy) |

| ~1050-1000 | Symmetric C-O-C stretching (methoxy) |

Note: This table is illustrative and represents typical frequency ranges for the assigned functional groups. Actual calculated values would require a specific computational study.

Electronic Excitation Spectra and UV-Vis Calculations

The electronic properties of this compound can be explored through theoretical calculations of its electronic excitation spectra, which are correlated with experimental UV-Vis absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

By analyzing the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the nature of these excitations (e.g., π→π* or n→π* transitions). This information is crucial for understanding the molecule's photophysical properties and its potential applications in areas like materials science or photochemistry.

Table 2: Hypothetical Calculated Electronic Excitation Data for this compound

| Excitation Wavelength (nm) (Calculated) | Oscillator Strength (f) | Major Orbital Contributions |

| ~350-400 | Low | n→π* (from nitro and methoxy groups) |

| ~280-320 | Moderate | π→π* (within the aromatic ring) |

| ~220-260 | High | π→π* (within the aromatic ring) |

Note: This table is a hypothetical representation of expected electronic transitions. Precise values would be the outcome of a dedicated computational investigation.

Intermolecular Interactions and Host-Guest Complexation Studies

The study of intermolecular interactions is fundamental to understanding how molecules interact with each other and with other chemical species. For this compound, computational methods can be used to investigate various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The molecular electrostatic potential (MEP) surface can be calculated to identify electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions.

In the context of host-guest chemistry, computational modeling can predict the ability of this compound to form inclusion complexes with host molecules like cyclodextrins, calixarenes, or cucurbiturils. Molecular docking simulations can be employed to determine the most favorable binding orientation and to calculate the binding energy of the host-guest complex. These studies are essential for the rational design of supramolecular systems for applications in drug delivery, sensing, and catalysis. The insights gained from such simulations can guide experimental work and provide a detailed understanding of the forces driving complex formation.

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the specific applications of This compound according to the requested outline. The search for research findings and data specifically concerning this compound did not yield sufficient information regarding its role in complex molecule synthesis, dye chemistry, or advanced materials science.

The existing research literature extensively covers the applications of related nitrotoluene and dimethoxytoluene isomers, but not the 2,6-dimethoxy-3-nitro configuration specifically. For instance, various nitrotoluenes are well-documented as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.ca The reduction of the nitro group to an amine is a common step for creating building blocks used in the production of azo dyes and pigments. nih.govwikipedia.org However, no specific data, synthesis pathways, or research findings detailing these applications for this compound could be located.

Similarly, while there is extensive research into materials for nanosensors and organic semiconductors, the literature does not mention the integration or electronic properties of this compound in these fields. researchgate.netresearchgate.net

Therefore, to adhere to the principles of scientific accuracy and the strict constraints of the request, the article cannot be generated. Providing information based on related but distinct chemical compounds would be speculative and would not accurately reflect the scientific record for this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Catalysis Ligand Design and Evaluation

The strategic design of ligands is a cornerstone of modern catalysis, enabling fine control over the activity, selectivity, and stability of metal-based catalysts. The molecular architecture of a ligand, including its steric and electronic properties, dictates the coordination environment of the metal center and, consequently, the outcome of the catalytic transformation. In principle, substituted aromatic compounds like 2,6-Dimethoxy-3-nitrotoluene could serve as precursors for the synthesis of bespoke ligands. The existing functional groups—methoxy (B1213986) and nitro groups—offer synthetic handles for elaboration into coordinating moieties such as phosphines or for the construction of N-heterocyclic carbene (NHC) frameworks.

However, a thorough review of the scientific literature reveals a notable absence of research focused on the direct application of this compound in the design and evaluation of catalysis ligands. There are no published studies detailing the synthesis of ligands derived from this specific compound or the performance of such hypothetical ligands in any catalytic reactions.

The potential transformation of this compound to a more direct ligand precursor, such as 2,6-dimethoxyaniline (B1294893) through the reduction of the nitro group, could open avenues for its use in ligand synthesis. guidechem.com For instance, substituted anilines are common starting materials for the synthesis of N-heterocyclic carbene (NHC) precursors. researchgate.netbeilstein-journals.orgst-andrews.ac.uk NHCs are a prominent class of ligands in organometallic chemistry and catalysis, valued for their strong σ-donating properties and steric tuneability. scripps.edu Research has specifically highlighted the synthesis of highly electron-rich NHCs from 2,6-dimethoxyphenyl-substituted precursors, which have shown promise as organocatalysts. researchgate.net

Despite this potential synthetic connection, there is currently no documented research that specifically utilizes this compound as a starting material to this end for catalysis applications. The evaluation of ligands derived from this compound, including detailed studies on their efficacy in catalytic processes, remains an unexplored area of research.

Hypothetical Ligand Synthesis Pathways

While no specific research has been conducted, one can envision potential, yet unproven, synthetic routes to transform this compound into viable catalytic ligands. These hypothetical pathways are based on established organic chemistry transformations.

| Starting Material | Intermediate | Potential Ligand Type | Key Transformation | Relevant Research Context |

| This compound | 2,6-Dimethoxy-3-aminotoluene | N-Heterocyclic Carbene (NHC) | Reduction of the nitro group to an amine, followed by condensation and cyclization reactions. | Substituted anilines are precursors for NHC synthesis. researchgate.netst-andrews.ac.uk |

| This compound | 3-Bromo-2,6-dimethoxytoluene | Phosphine (B1218219) Ligand | Sandmeyer reaction to replace the nitro group (via the amine) with a bromine, followed by metallation and reaction with a chlorophosphine. | Aryl halides are common precursors for phosphine ligand synthesis. beilstein-journals.orgbeilstein-journals.org |

This table presents hypothetical pathways and does not represent experimentally verified syntheses from the specified starting material.

Research Findings on Related Structures

Although direct research on ligands from this compound is absent, studies on structurally related motifs provide context for the potential utility of such ligands. The electronic influence of the methoxy groups in the 2 and 6 positions would be expected to create an electron-rich aromatic system. In the context of NHC ligands, electron-donating substituents on the N-aryl groups are known to enhance the σ-donating ability of the carbene, which can significantly impact catalytic activity. researchgate.net

Environmental Fate and Biotransformation Research of Nitroaromatic Analogues

Microbial Degradation Pathways of Nitrotoluenes and Nitroaromatics

Microorganisms have evolved diverse strategies to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. The biodegradation of these compounds can occur under both aerobic and anaerobic conditions, involving a variety of enzymatic reactions.

The initial steps in the microbial degradation of nitrotoluenes can proceed through either reductive or oxidative pathways.

Reductive Pathways: Under anaerobic conditions, the primary route of transformation involves the reduction of the nitro group. Nitroreductases catalyze the sequential reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally to an amino (-NH2) group. While this process can detoxify the parent compound to some extent, the resulting aromatic amines can be carcinogenic and pose their own environmental risks. Complete mineralization of nitroaromatics by a single anaerobic strain is uncommon.

Oxidative Pathways: In aerobic environments, bacteria have developed mechanisms to overcome the recalcitrance of the nitroaromatic ring. A common strategy involves an initial dioxygenase attack that incorporates two hydroxyl groups onto the aromatic ring, leading to the formation of a substituted catechol. This reaction is often accompanied by the release of the nitro group as nitrite. The resulting catechol can then be processed through standard aromatic degradation pathways, such as meta- or ortho-cleavage, eventually leading to intermediates of central metabolism. For some nitrotoluenes, degradation can also be initiated by the oxidation of the methyl group.

| Transformation Type | Key Enzymes | Initial Products | Conditions |

| Reductive | Nitroreductases | Nitroso, Hydroxylamino, and Amino compounds | Anaerobic |

| Oxidative (Ring Dioxygenation) | Dioxygenases | Substituted catechols, Nitrite | Aerobic |

| Oxidative (Methyl Group Oxidation) | Monooxygenases/Dehydrogenases | Nitrobenzyl alcohol, Nitrobenzaldehyde, Nitrobenzoic acid | Aerobic |

The identification of metabolites is crucial for elucidating microbial degradation pathways. Studies on various nitrotoluenes have identified a range of intermediate and final products. For instance, the degradation of 2,4-dinitrotoluene (B133949) (DNT) by certain bacteria proceeds through the formation of 4-methyl-5-nitrocatechol. In the degradation of 4-nitrotoluene (B166481) by Pseudomonas species, intermediates such as 4-nitrobenzyl alcohol, 4-nitrobenzaldehyde, and 4-nitrobenzoic acid have been identified, indicating an initial oxidation of the methyl group. The subsequent reduction of the nitro group on 4-nitrobenzoate (B1230335) leads to 4-hydroxylaminobenzoate, which is then converted to protocatechuate.

| Parent Compound | Bacterial Strain (Example) | Identified Metabolites | Pathway Type |

| 2-Nitrotoluene (B74249) | Micrococcus sp. strain SMN-1 | 3-Methylcatechol, Nitrite | Oxidative |

| 3-Nitrotoluene (B166867) | Comamonas sp. strain JS765 | 4-Methylcatechol | Oxidative |

| 4-Nitrotoluene | Pseudomonas sp. strain 4NT | 4-Nitrobenzyl alcohol, 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid, Protocatechuate | Oxidative (Methyl Group) & Reductive |

| 2,4-Dinitrotoluene | Burkholderia sp. strain DNT | 4-Methyl-5-nitrocatechol | Oxidative |

| 2,6-Dinitrotoluene | Burkholderia cepacia strain JS850 | 3-Methyl-4-nitrocatechol | Oxidative |

Chemical Degradation in Environmental Matrices

In addition to microbial processes, abiotic degradation mechanisms can contribute to the transformation of nitroaromatic compounds in the environment.

Advanced Oxidation Processes (AOPs) are effective for the degradation of recalcitrant organic pollutants, including nitroaromatic compounds. These methods rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to non-selectively oxidize contaminants.

Common AOPs include:

Fenton's Reagent (Fe²⁺/H₂O₂): This system generates hydroxyl radicals through the reaction of ferrous ions with hydrogen peroxide. The photo-Fenton process, which uses UV light to enhance the reaction, has been shown to be highly effective in degrading 2,4-dinitrotoluene, achieving complete destruction and significant removal of total organic carbon.

UV/H₂O₂: The photolysis of hydrogen peroxide with ultraviolet light is another method for producing hydroxyl radicals.

Sonolysis: The application of ultrasound can create conditions for the pyrolytic cleavage of water molecules, generating •OH and H• radicals that can degrade pollutants.

Electro-Fenton: This process involves the in-situ electrochemical generation of hydrogen peroxide and regeneration of ferrous ions, offering a more controlled and potentially more sustainable approach. Studies have shown that the Electro-Fenton process can completely mineralize dinitrotoluene and trinitrotoluene.

It is important to note that under certain conditions, AOPs can lead to the formation of nitrated by-products, which may also be toxic.

| AOP Method | Reactants/Conditions | Primary Oxidant | Effectiveness on Nitrotoluenes |

| Photo-Fenton | Fe²⁺, H₂O₂, UV light | Hydroxyl radical (•OH) | High; complete degradation of DNT reported. |

| UV/H₂O₂ | H₂O₂, UV light | Hydroxyl radical (•OH) | Effective for various nitroaromatics. |

| Sonolysis | Ultrasound | Hydroxyl radical (•OH), H• | Can degrade N-containing pollutants. |

| Electro-Fenton | Fe²⁺, O₂, Electric current | Hydroxyl radical (•OH) | High; complete mineralization of DNT and TNT reported. |

Direct photolysis and photocatalysis are important abiotic degradation pathways for nitroaromatic compounds in aquatic environments.

Direct Photolysis: Some nitroaromatic compounds can be degraded by direct absorption of solar radiation. However, the rates are often slow.

Photocatalysis: The presence of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), can significantly accelerate the degradation process. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which lead to the formation of highly reactive oxygen species, including hydroxyl radicals. Studies on the TiO₂-mediated photocatalytic degradation of nitrotoluene isomers (2-, 3-, and 4-nitrotoluene) have shown effective removal of the parent compounds and total organic carbon. The process leads to the formation of hydroxylated intermediates, followed by mineralization to CO₂, NH₄⁺, and NO₃⁻.

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence and fate of nitroaromatic compounds in environmental samples such as water and soil.

Chromatographic techniques are the most widely used methods for the analysis of these compounds.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with an ultraviolet (UV) detector, is a standard method for the determination of nitroaromatics and their degradation products. EPA Method 8330, for example, uses HPLC-UV for the analysis of explosives in environmental samples.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and semi-volatile nitro compounds. Common detectors include the electron capture detector (ECD), which is highly sensitive to nitro groups, and the nitrogen-phosphorus detector (NPD). Mass spectrometry (MS) is frequently coupled with GC (GC-MS) to provide definitive identification of the compounds.

Sample preparation is a critical step to concentrate the analytes and remove matrix interferences. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed prior to chromatographic analysis. More recent developments focus on miniaturized and greener techniques like solid-phase microextraction (SPME) and single-drop microextraction (SDME).

| Analytical Technique | Detector(s) | Applicability | Sample Preparation |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Non-volatile and thermally labile nitroaromatics and metabolites. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) |

| Gas Chromatography (GC) | Electron Capture (ECD), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS) | Volatile and semi-volatile nitroaromatics. | Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE) |

Q & A

Q. What are the optimal synthetic routes for 2,6-Dimethoxy-3-nitrotoluene, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves nitration of a dimethoxy-substituted toluene precursor. Key steps include:

- Substrate preparation : Start with 2,6-dimethoxytoluene to ensure regioselective nitration at the 3-position .

- Nitration conditions : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions (e.g., demethylation or over-nitration). Monitor reaction progress via TLC .

- Purification : Recrystallize the crude product using ethanol/water mixtures to remove unreacted starting materials and isomers. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : For environmental or biological samples:

- Extraction : Use solid-phase extraction (SPE) with C18 cartridges, eluting with ethyl acetate .

- Quantification : Employ HPLC-MS/MS with a polar reversed-phase column (e.g., Zorbax SB-Phenyl) and MRM transitions for enhanced specificity. Calibrate using deuterated internal standards (e.g., d₃-labeled analogs) to correct matrix effects .

Q. How can researchers assess the compound’s acute toxicity in vitro?

- Methodological Answer :

- Cell-based assays : Use hepatic cell lines (e.g., HepG2) to evaluate cytotoxicity via MTT assays. Expose cells to concentrations ranging from 1–100 μM for 24–48 hours .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess nitro-reduction pathways, which may generate toxic intermediates. Monitor metabolites via LC-QTOF-MS .

Q. What strategies mitigate interference from structural analogs during analysis?

- Methodological Answer :

- Chromatographic separation : Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve isomers like 2,4-dimethoxy-3-nitrotoluene.

- Mass spectral differentiation : Leverage unique fragmentation patterns (e.g., m/z 182 → m/z 152 for demethylation) to distinguish target signals .

Q. How should stability studies be designed for long-term storage of this compound?

- Methodological Answer :

- Storage conditions : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation.

- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) and quantify decomposition products via NMR (e.g., loss of methoxy groups) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methoxy groups) influence the nitro-reduction mechanism of this compound?

- Methodological Answer :

- Electrochemical studies : Use cyclic voltammetry to compare reduction potentials of methoxy-substituted vs. unsubstituted nitrotoluenes. A lower reduction potential indicates easier nitro-group reduction .

- Computational modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and identify reactive sites .

Q. What experimental approaches resolve contradictions in NMR spectral assignments for derivatives?

- Methodological Answer :

- 2D NMR techniques : Utilize HSQC and HMBC to correlate ambiguous proton signals (e.g., aromatic protons in crowded regions) with carbon shifts .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy groups) to simplify splitting patterns .

Q. How can researchers reconcile discrepancies in toxicity data across in vitro and in vivo models?

- Methodological Answer :

- Interspecies comparisons : Compare metabolic profiles (e.g., CYP450 activity) between human hepatocytes and rodent models using LC-MS-based metabolomics .

- Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to align in vitro IC₅₀ values with in vivo NOAELs .

Q. What advanced techniques characterize the compound’s photodegradation pathways?

- Methodological Answer :

- Photoreactor studies : Exclude aqueous solutions to UV light (254 nm) and analyze transient intermediates via time-resolved EPR or transient absorption spectroscopy .

- Degradant identification : Use high-resolution mass spectrometry (HRMS) to detect radical species (e.g., methoxy radical adducts) .

Q. How can researchers address conflicting data on the compound’s solubility in polar solvents?

- Methodological Answer :

- Phase-solubility analysis : Measure solubility in binary solvent systems (e.g., DMSO/water) using UV-Vis spectroscopy.

- Molecular dynamics simulations : Model solvent interactions to explain deviations (e.g., hydrogen bonding with methoxy groups vs. nitro group hydrophobicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.